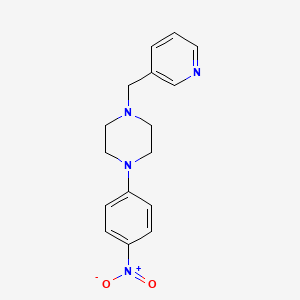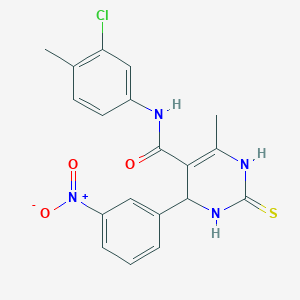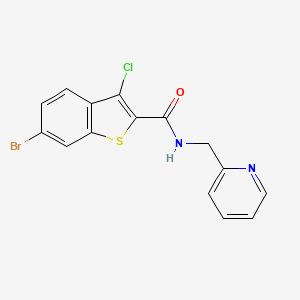
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained interest in the scientific community due to its potential use in medicinal chemistry. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins, leading to its anti-cancer and anti-inflammatory effects. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide has anti-cancer, anti-inflammatory, and anti-bacterial effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential use in medicinal chemistry. This compound has shown promising results in various scientific studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to fully understand its biochemical and physiological effects.
2. Studies on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Studies on the potential use of this compound in drug development for cancer, inflammation, and bacterial infections.
4. Development of new synthesis methods to increase the availability and reduce the cost of this compound.
5. Studies on the toxicity and safety of this compound in animal models and human trials.
Conclusion:
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown promising results in various scientific studies. This compound has potential use in medicinal chemistry for the treatment of cancer, inflammation, bacterial infections, and neurodegenerative diseases. However, more research is needed to fully understand the mechanism of action, biochemical and physiological effects, and toxicity of this compound. The future directions for the study of this compound include further studies on its mechanism of action, potential use in drug development, and development of new synthesis methods to increase availability and reduce cost.
Synthesemethoden
The synthesis of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various scientific studies, including anti-cancer, anti-inflammatory, and anti-bacterial activity. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-9-4-5-11-12(7-9)21-14(13(11)17)15(20)19-8-10-3-1-2-6-18-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBGSCWBFFAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-chloro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

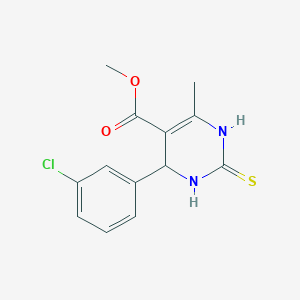
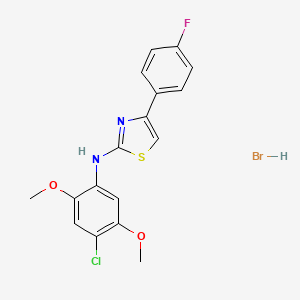
![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
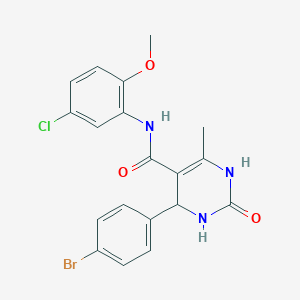
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
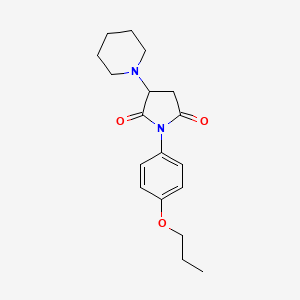
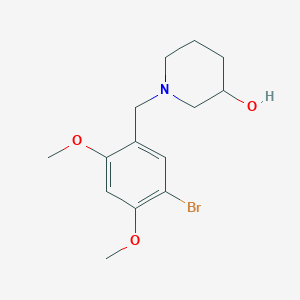
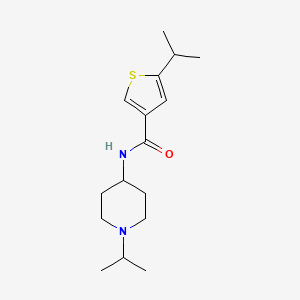

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
